molecular formula C15H20N2OS B6896991 1-Phenyl-4-(thian-4-ylamino)pyrrolidin-2-one

1-Phenyl-4-(thian-4-ylamino)pyrrolidin-2-one

Cat. No.: B6896991
M. Wt: 276.4 g/mol
InChI Key: HGCJUFBUZHMREV-UHFFFAOYSA-N
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Description

1-Phenyl-4-(thian-4-ylamino)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities

Preparation Methods

The synthesis of 1-Phenyl-4-(thian-4-ylamino)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of a phenyl-substituted pyrrolidinone with a thian-4-ylamine under specific reaction conditions. The process typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction is carried out at elevated temperatures, usually between 60-80°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

1-Phenyl-4-(thian-4-ylamino)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thian-4-ylamino group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran or acetonitrile, and catalysts like palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-4-(thian-4-ylamino)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery programs aimed at developing new treatments for diseases.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(thian-4-ylamino)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-Phenyl-4-(thian-4-ylamino)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone core structure but differ in their substituents, leading to variations in their biological activities and applications.

    Thian-4-ylamino derivatives: Compounds with the thian-4-ylamino group but different core structures may exhibit different properties and uses.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

1-phenyl-4-(thian-4-ylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c18-15-10-13(16-12-6-8-19-9-7-12)11-17(15)14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCJUFBUZHMREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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